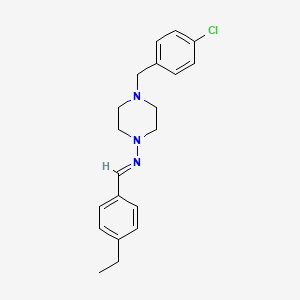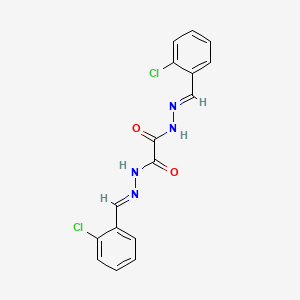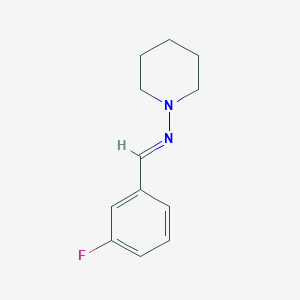![molecular formula C16H21FN4O3S B5536254 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide](/img/structure/B5536254.png)
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide is a useful research compound. Its molecular formula is C16H21FN4O3S and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.13183988 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
- Antiproliferative Activities : A study focusing on pyrazole-sulfonamide derivatives exhibited significant cell-selective effects against rat brain tumor cells (C6). Some compounds demonstrated broad-spectrum antitumor activity, comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).
- Carbonic Anhydrase Inhibitory Activities : Research on polymethoxylated-pyrazoline benzene sulfonamides highlighted superior carbonic anhydrase inhibitory activity against human isoenzymes hCA I and II, indicating potential for cancer therapy due to the critical role of these enzymes in tumor progression and metastasis (Kucukoglu et al., 2016).
Antimicrobial Applications
- Novel Pyrazolopyrimidines : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized, showing enhanced antimicrobial activities against various bacteria and fungi. Some derivatives exceeded the activity of reference drugs, indicating their potential as new antimicrobial agents (Alsaedi et al., 2019).
Antipsychotic Applications
- Potential Antipsychotic Agents : The synthesis and evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols demonstrated significant antipsychotic-like profiles in behavioral animal tests. These compounds did not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic drugs (Wise et al., 1987).
Other Applications
- Influenza Virus Activity : Benzamide-based 5-aminopyrazoles and their derivatives exhibited significant anti-influenza A virus (H5N1) activities, highlighting their potential as antiviral agents against bird flu influenza (Hebishy et al., 2020).
- Electrophysiological Activity : N-Substituted imidazolylbenzamides or benzene-sulfonamides showed potential as selective class III agents for cardiac electrophysiological activity, indicating their use in treating arrhythmias (Morgan et al., 1990).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(2-fluoroethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O3S/c1-12-10-13(2)21(20-12)9-8-18-16(22)14-4-3-5-15(11-14)25(23,24)19-7-6-17/h3-5,10-11,19H,6-9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVMIGQWYNPQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC(=CC=C2)S(=O)(=O)NCCF)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(bicyclo[4.1.0]hept-7-ylcarbonyl)indoline](/img/structure/B5536173.png)
![3-methyl-1-(1-pyrrolidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5536178.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(phenylsulfonyl)propanoyl]pyrrolidin-3-ol](/img/structure/B5536196.png)
![N-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5536217.png)

![5-butyl-2-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536235.png)


![4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)amino]nicotinonitrile](/img/structure/B5536251.png)
![2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5536253.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5536260.png)

![2-[1-methyl-3-(methylthio)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5536266.png)
